molecular formula C5H2BrF3N2O B13327899 2-Bromo-5-(trifluoromethoxy)pyrimidine

2-Bromo-5-(trifluoromethoxy)pyrimidine

Katalognummer: B13327899
Molekulargewicht: 242.98 g/mol
InChI-Schlüssel: SNVCIOQXZLGBGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(trifluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and trifluoromethoxy groups makes it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)pyrimidine typically involves the bromination of 5-(trifluoromethoxy)pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyrimidines .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(trifluoromethoxy)pyrimidine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-(trifluoromethoxy)pyrimidine can be compared with other similar compounds such as:

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(methylthio)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications. For instance, the trifluoromethoxy group in this compound provides unique electronic properties that can enhance its performance in specific reactions .

Eigenschaften

Molekularformel

C5H2BrF3N2O

Molekulargewicht

242.98 g/mol

IUPAC-Name

2-bromo-5-(trifluoromethoxy)pyrimidine

InChI

InChI=1S/C5H2BrF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H

InChI-Schlüssel

SNVCIOQXZLGBGI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)Br)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.